Nickel/iron/sulfur cluster
Description
Properties
Molecular Formula |
Fe3H4NiS4-4 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
iron;nickel;sulfanide |
InChI |
InChI=1S/3Fe.Ni.4H2S/h;;;;4*1H2/p-4 |
InChI Key |
BXJQANOJJIJKIL-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Ni] |
Canonical SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Ni] |
Origin of Product |
United States |
Enzymatic and Biological Roles of Nickel/iron/sulfur Clusters
Nickel/Iron/Sulfur Clusters in Carbon Monoxide Dehydrogenase (CODH)
The bifunctional enzyme carbon monoxide dehydrogenase/acetyl-CoA synthase (CODH/ACS) contains nickel/iron/sulfur clusters, which are essential to its operation. nih.gov This enzyme is essential for the Wood-Ljungdahl pathway, which allows some anaerobic bacteria and archaea to grow on single-carbon sources. biorxiv.org The CODH component of the enzyme catalyzes the reversible conversion of carbon dioxide (CO2) to carbon monoxide (CO), a critical step in carbon fixation. nih.gov This reaction is facilitated by a unique NiFeS cluster known as the C-cluster, while another NiFeS center, the A-cluster, is involved in the synthesis of acetyl-CoA. nih.govbiorxiv.org
The catalytic activity of Carbon Monoxide Dehydrogenase (CODH) and Acetyl-CoA Synthase (ACS) relies on the intricate structures of two key nickel/iron/sulfur clusters: the C-cluster and the A-cluster.
The A-cluster , found in the ACS component, is responsible for the synthesis of acetyl-CoA from a methyl group, coenzyme A, and a CO molecule that travels from the C-cluster through an internal gas tunnel. nih.gov The A-cluster has a more complex structure, featuring a standard [4Fe-4S] cubane (B1203433) linked by a cysteine thiol bridge to a dinuclear metal center. nih.govwikipedia.org In the active state, this dinuclear site is typically composed of two nickel ions (Ni-Ni). nih.gov The nickel ion proximal to the [4Fe-4S] cluster is referred to as Ni_p, while the more distal nickel is termed Ni_d. nih.gov Ni_d is held in a square planar geometry by coordination to the protein backbone and cysteine side chains, whereas Ni_p is the proposed site for both carbonylation and methylation. nih.gov
| Cluster | Core Composition | Key Structural Features | Primary Function |
|---|---|---|---|
| C-Cluster | [Ni-3Fe-4S] or [NiFe4S4] cubane linked to a mononuclear Fe site (Feu) | Distorted cubane structure with a unique external iron site. | Reversible oxidation of CO to CO2. nih.govelifesciences.org |
| A-Cluster | [4Fe-4S] cubane bridged to a dinuclear Ni-Ni center (Nip and Nid) | Proximal Nip site for substrate binding and catalysis; distal Nid for structural stability. nih.gov | Synthesis of acetyl-CoA. nih.gov |
The reversible interconversion of carbon dioxide and carbon monoxide at the C-cluster of carbon monoxide dehydrogenase is a sophisticated process involving multiple redox states of the cluster. The most widely accepted mechanism for CO oxidation begins with the C-cluster in a one-electron reduced state known as C_red1. elifesciences.orgnih.gov
The catalytic cycle is proposed to proceed through the following key steps:
Substrate Binding: A water molecule or hydroxide (B78521) ion binds to the unique iron site (Fe_u) of the C-cluster, while carbon monoxide binds to the nickel ion. nih.gov
Nucleophilic Attack: The nickel-bound CO is activated for a nucleophilic attack by the oxygen atom of the water/hydroxide bound to Fe_u. nih.gov This step is facilitated by a nearby basic amino acid residue, which deprotonates the water molecule.
Intermediate Formation: This attack leads to the formation of a metallocarboxylate intermediate. nih.gov
Electron Transfer and Product Release: The C-O bond is cleaved, and the cluster is reduced by two electrons to the C_red2 state, releasing CO2. nih.gov
For the reverse reaction, CO2 reduction, the cycle is thought to proceed in the opposite direction, starting from the more reduced C_red2 state. nih.gov The precise details of the mechanism, including the exact nature of all intermediates and the specific roles of surrounding amino acid residues, are still areas of active investigation. nih.gov
| Redox State | Description | Role in Catalysis |
|---|---|---|
| C_ox | The most oxidized state. | Inactive state that requires reductive activation. elifesciences.org |
| C_red1 | One-electron reduced state. | The starting point for the CO oxidation catalytic cycle. elifesciences.orgnih.gov |
| C_red2 | Three-electron reduced state (two electrons more reduced than C_red1). | Formed upon CO oxidation and release of CO2; the starting point for CO2 reduction. nih.gov |
The nickel/iron/sulfur clusters of CODH/ACS are central to the Wood-Ljungdahl pathway, one of nature's primary mechanisms for carbon fixation. wikipedia.orgumich.edu This pathway, also known as the reductive acetyl-CoA pathway, allows organisms to use single-carbon compounds like CO2 and CO as their sole source of carbon and energy. umich.edu
The pathway consists of two main branches: the methyl branch and the carbonyl branch. biorxiv.org In the carbonyl branch, the C-cluster of CODH catalyzes the reduction of CO2 to CO. biorxiv.orgnih.gov This newly formed CO then travels through an internal channel to the A-cluster of ACS. nih.gov
Simultaneously, in the methyl branch, another molecule of CO2 is reduced and converted to a methyl group, which is then transferred to the A-cluster via a corrinoid iron-sulfur protein. nih.gov At the A-cluster, the final steps of carbon fixation in this pathway occur: the condensation of the CO from the carbonyl branch, the methyl group from the methyl branch, and coenzyme A to form acetyl-CoA. umich.edu This acetyl-CoA can then be used by the cell for biosynthesis or for energy generation. nih.gov
Nickel/Iron/Sulfur Clusters in Hydrogenases
Nickel/iron/sulfur clusters are the defining feature of [NiFe]-hydrogenases, a widespread family of enzymes that catalyze the reversible oxidation of molecular hydrogen (H2 ⇌ 2H+ + 2e-). oup.com These enzymes are crucial for the metabolism of many microorganisms, enabling them to use hydrogen as an energy source or to dispose of excess reducing equivalents. oup.com The catalytic heart of [NiFe]-hydrogenases is a bimetallic nickel-iron active site.
The active site of [NiFe]-hydrogenases is a binuclear nickel-iron center. oup.com The nickel atom is typically coordinated by four cysteine sulfur atoms, two of which act as bridging ligands to the iron atom. nih.gov The iron atom is further coordinated by non-protein ligands, which are typically one carbon monoxide (CO) and two cyanide (CN-) molecules. oup.comacs.org Throughout the catalytic cycle, the iron atom generally remains in a low-spin Fe(II) state, while the nickel atom cycles through different oxidation states. oup.comnih.gov
A key feature of the active site is the presence of a third bridging ligand between the nickel and iron atoms, which varies depending on the redox state of the enzyme. oup.com In the inactive, oxidized state, this bridging ligand is often an oxygen species, such as a hydroxide (OH-). oup.com Upon activation with H2, this position is thought to be either vacant or occupied by a hydride (H-). oup.com
Variations in the active site structure and the surrounding protein environment give rise to different classes of [NiFe]-hydrogenases, such as those that are oxygen-sensitive and those that are oxygen-tolerant. oup.com In some oxygen-tolerant hydrogenases, a unique proximal iron-sulfur cluster, a [4Fe-3S] cluster with six cysteine ligands, is present and is thought to play a role in protecting the enzyme from oxidative damage. oup.com
| Component | Description | Key Ligands |
|---|---|---|
| Nickel (Ni) | Redox-active metal center. | Four cysteine residues (two terminal, two bridging). nih.gov |
| Iron (Fe) | Generally redox-inactive, maintains Fe(II) state. oup.com | Two bridging cysteine residues, one CO, two CN-. oup.comacs.org |
| Bridging Ligand | Varies with redox state. | OH- in inactive oxidized state; vacant or H- in active state. oup.com |
The electrons generated from the oxidation of hydrogen at the [NiFe] active site are shuttled away from the active site to an external electron acceptor through a relay of iron-sulfur clusters. wikipedia.org These clusters form an electron transfer chain that spans from the active site, located in the large subunit of the enzyme, to the protein surface. wikipedia.org
In standard [NiFe]-hydrogenases, this electron transfer pathway typically consists of three iron-sulfur clusters: a distal [4Fe-4S] cluster located near the protein surface, a medial [3Fe-4S] cluster, and a proximal [4Fe-4S] cluster closest to the active site. nih.govrsc.org This arrangement allows for efficient, long-range electron transfer.
In more complex hydrogenase systems, such as those involved in electron bifurcation, the electron transfer pathways are more elaborate. For instance, in the electron-bifurcating [NiFe]-hydrogenase from Thermacetogenium phaeum, electrons from hydrogen oxidation are channeled through a series of iron-sulfur clusters to an FMN (flavin mononucleotide) cofactor. nih.gov From the FMN, electrons are then bifurcated, with some being transferred to a low-potential acceptor (ferredoxin) and others to a higher-potential acceptor (NAD+). nih.gov This complex arrangement of iron-sulfur clusters is essential for coupling the thermodynamically unfavorable reduction of ferredoxin to the favorable reduction of NAD+. nih.gov
O2-Tolerance Mechanisms Mediated by Cluster Adaptations
Certain [NiFe]-hydrogenases exhibit the remarkable ability to function in the presence of oxygen, a feature attributed to sophisticated protective mechanisms centered around their metal clusters. nih.govnih.gov These oxygen-tolerant enzymes employ strategies to prevent irreversible damage to their active sites by rapidly converting oxygen to water. pnas.org
One key adaptation is the presence of a unique proximal iron-sulfur cluster. Unlike oxygen-sensitive hydrogenases which typically have a standard [4Fe-4S] cluster, many O2-tolerant variants possess a modified [4Fe-3S] cluster with additional cysteine ligands. spring8.or.jpacs.orgresearchgate.net This specialized cluster has a higher reduction potential and can donate two electrons for the reduction of O2. spring8.or.jp Upon encountering an oxidant, this cluster undergoes a reversible, redox-dependent conformational change, which is crucial for the O2-tolerance mechanism. spring8.or.jp This structural alteration allows it to supply the necessary electrons and a proton to reduce O2, thereby protecting the catalytic Ni-Fe center. spring8.or.jp
Another protective strategy involves the enzyme's quaternary structure. In some hydrogenases, a dimeric arrangement facilitates rapid electron transfer between the subunits. nih.gov This inter-domain electron tunneling ensures that if one active site is attacked by oxygen, electrons from the partner subunit can be immediately transferred to reduce the oxygen molecule to harmless water. nih.govpnas.org The electron transfer relay, composed of a chain of Fe-S clusters, can hold a pool of electrons derived from hydrogen oxidation. pnas.org When oxygen enters the active site, these electrons are rapidly transferred back to the nickel center to facilitate the four-electron reduction of O2 to two molecules of water, a reaction akin to hydrogen combustion. pnas.org This process avoids the formation of damaging reactive oxygen species. pnas.org
Furthermore, the shape and size of intramolecular channels leading to the active site are critical for oxygen insensitivity. nih.gov In some O2-tolerant hydrogenases, narrow and hydrophobic gas channels are thought to limit oxygen's access to the vulnerable [NiFe] core. nih.gov
Table 1: Mechanisms of O2-Tolerance in [NiFe]-Hydrogenases
| Mechanism | Key Structural Feature/Process | Function |
|---|---|---|
| Specialized Proximal Cluster | Modified [4Fe-3S] cluster with extra cysteine ligands. spring8.or.jpacs.orgresearchgate.net | Provides rapid two-electron donation to reduce O2; undergoes protective conformational changes. spring8.or.jp |
| Quaternary Structure | Dimeric or higher-order structures. nih.gov | Enables fast inter-subunit electron transfer to the O2-attacked active site. nih.gov |
| Electron Relay System | Chain of Fe-S clusters holding electrons. pnas.org | Provides the necessary four electrons for the complete reduction of O2 to water. pnas.org |
| Gas Channel Restriction | Narrow, hydrophobic intramolecular cavities. nih.gov | Limits the physical access of O2 molecules to the catalytic active site. nih.gov |
Other Biological Functions and Evolutionary Significance
Electron Transfer Processes in Metabolic Pathways
Nickel/iron/sulfur clusters are integral components of various metabolic pathways, where their primary role is to facilitate electron transfer. oup.comnih.gov These clusters act as redox-active prosthetic groups within a wide range of proteins, including hydrogenases and carbon monoxide dehydrogenase (CODH). oup.comresearchgate.net Their ability to cycle between different oxidation states allows them to mediate the flow of electrons in crucial biological processes such as cellular respiration and photosynthesis. oup.comnih.gov
In many enzymatic systems, NiFeS clusters form part of an electron transport chain, shuttling electrons between different redox centers. oup.com For example, in membrane-bound [NiFe]-hydrogenases, a chain of Fe-S clusters relays electrons from the catalytic [NiFe] active site to other components of the respiratory chain, such as quinones. pnas.orgnih.gov The specific redox potentials of these clusters are finely tuned by the surrounding protein environment to ensure efficient electron flow in the appropriate direction. oup.com
The bifunctional enzyme carbon monoxide dehydrogenase/acetyl-CoA synthase (CODH/ACS) provides another example of a NiFeS cluster's role in electron transfer. This enzyme contains multiple metal clusters, including the C-cluster ([NiFe4S5]) and the A-cluster ([NiFe4S4]). researchgate.net The C-cluster is involved in the two-electron reduction of CO2 to CO, a key step in the Wood-Ljungdahl pathway of carbon fixation. researchgate.netresearchgate.net
Involvement in Nitrogen Fixation Systems
While the most well-characterized nitrogenases are molybdenum-dependent (MoFe) or vanadium-dependent (VFe), iron-sulfur clusters are absolutely fundamental to the process of nitrogen fixation. escholarship.orgwikipedia.orgillinois.edu Nitrogenase enzymes catalyze the reduction of atmospheric dinitrogen (N2) to ammonia (B1221849) (NH3), a form of nitrogen that is usable by living organisms. escholarship.orgwikipedia.org This process is energetically demanding and requires a sophisticated series of electron transfer events. byjus.com
The nitrogenase enzyme complex consists of two main components: the Fe protein (dinitrogenase reductase) and the MoFe protein (dinitrogenase). wikipedia.orgillinois.edu The Fe protein contains a [4Fe-4S] cluster and is responsible for transferring electrons, one at a time, to the MoFe protein in an ATP-dependent manner. escholarship.orgbyjus.com The MoFe protein contains two complex metal clusters: the P-cluster ([Fe8S7]) and the FeMo-cofactor ([MoFe7S9C-homocitrate]), which is the active site of N2 reduction. escholarship.org
Biosynthesis Pathways and Maturation of Nickel/Iron/Sulfur Clusters
The assembly of iron-sulfur clusters, including those containing nickel, is a complex and highly regulated process that is not spontaneous in living cells. nih.govnih.gov Eukaryotic and prokaryotic organisms have evolved sophisticated protein machineries to build and insert these essential cofactors into their target apo-proteins. nih.govnih.gov Three primary systems have been identified for the biogenesis of Fe-S clusters: the nitrogen fixation (NIF) system, the iron-sulfur cluster (ISC) system, and the sulfur mobilization (SUF) system. nih.govwikipedia.org
The general mechanism involves three main stages:
Sulfide (B99878) Production : A cysteine desulfurase enzyme (such as NifS, IscS, or SufS) abstracts sulfur from L-cysteine and transfers it to a scaffold protein. nih.govfrontiersin.org
Cluster Assembly on a Scaffold : The Fe-S cluster is assembled on a temporary scaffold protein (like NifU, IscU, or SufU). nih.govfrontiersin.org Iron is delivered by an iron donor protein.
Cluster Transfer : The newly synthesized cluster is then transferred from the scaffold to the final recipient apo-protein, often with the help of chaperone proteins. nih.gov
While these general pathways are well-described for canonical Fe-S clusters, the specific insertion of nickel into heterometallic clusters like those in [NiFe]-hydrogenase or CODH requires additional, specialized maturation proteins. nih.govacs.org For [NiFe]-hydrogenases, a group of accessory proteins known as the Hyp proteins (HypA, B, C, D, E, F) are essential for the synthesis of the [NiFe] active site. nih.gov This machinery is responsible for inserting the nickel ion and synthesizing the cyanide and carbon monoxide ligands that are coordinated to the iron atom in the active site. nih.gov The maturation of the A-cluster in CODH also involves specific machinery to ensure the correct assembly of the [NiFe4S4] unit. acs.org
Table 2: Key Protein Systems in Iron-Sulfur Cluster Biosynthesis
| System | Primary Location | Key Components (Examples) | Function |
|---|---|---|---|
| NIF | Nitrogen-fixing bacteria wikipedia.org | NifS (cysteine desulfurase), NifU (scaffold) nih.gov | Biosynthesis of Fe-S clusters for nitrogenase. escholarship.org |
| ISC | Bacteria, Mitochondria wikipedia.org | IscS (cysteine desulfurase), IscU (scaffold), HscA/HscB (chaperones) nih.gov | General Fe-S protein maturation. nih.gov |
| SUF | Bacteria, Plastids wikipedia.org | SufS (cysteine desulfurase), SufB/C/D (scaffold complex) nih.gov | Fe-S cluster assembly, often under stress conditions like oxidative stress or iron limitation. nih.gov |
| Hyp | Bacteria, Archaea | HypA, HypB, HypC, HypD, HypE, HypF nih.gov | Maturation of the [NiFe] active site in hydrogenases. nih.gov |
Prebiotic Chemistry and the Origin of Life Hypotheses Involving Nickel/Iron/Sulfur Minerals
Nickel/iron/sulfur minerals are central to several prominent hypotheses regarding the origin of life on Earth. semanticscholar.org The "iron-sulfur world" theory, proposed by Günter Wächtershäuser, posits that the earliest forms of metabolism (protometabolism) occurred not in a "primordial soup," but on the surfaces of iron sulfide minerals, likely in hydrothermal vent settings. mdpi.comlibretexts.org
These mineral surfaces are proposed to have had several crucial functions:
Catalysis : (Fe,Ni)S minerals can catalyze the fixation of carbon from simple inorganic molecules like carbon monoxide (CO) or carbon dioxide (CO2). researchgate.netmdpi.com Experiments have shown that nickel and iron sulfides can promote the synthesis of molecules such as methyl thioacetate, a key intermediate in modern metabolism. mdpi.com
Electron Transfer : The redox potential of these minerals could have driven prebiotic chemical reactions, acting as primitive electron transfer agents before the evolution of complex proteins like ferredoxins. semanticscholar.orgresearchgate.net
Compartmentalization : The porous structures of hydrothermal chimneys, formed by the precipitation of iron sulfides, could have provided natural compartments, concentrating reactants and preventing the diffusion of newly synthesized organic molecules, thus acting as precursors to cells. semanticscholar.orglibretexts.org
The abundance of iron, nickel, and sulfur in early Earth's hydrothermal systems makes these minerals plausible candidates for kickstarting life's chemistry. spacedaily.comresearchgate.net It is hypothesized that short, prebiotically formed peptides could have bound to these mineral surfaces, stabilizing early iron-sulfur clusters and eventually leading to the evolution of modern iron-sulfur proteins. nih.gov The synthesis of these primordial clusters may have been driven by UV light, which can cause the photooxidation of ferrous iron (Fe2+) to the ferric state (Fe3+) necessary for cluster formation. nih.gov This connection suggests a direct evolutionary line from simple mineral catalysts to the sophisticated nickel/iron/sulfur clusters found in enzymes today. researchgate.netsemanticscholar.org
Synthetic Methodologies for Nickel/iron/sulfur Cluster Analogs
Rational Design and Template-Directed Synthesis of Nickel/Iron/Sulfur Clusters
Rational design and template-directed synthesis represent a bottom-up approach to constructing Ni/Fe/S clusters with specific, predetermined structures. This strategy often involves the use of pre-organized ligand scaffolds or pre-formed cluster fragments that direct the assembly of the final heterometallic structure.
One prominent template-based strategy utilizes pre-existing iron-sulfur clusters as a foundation for incorporating nickel. For instance, a common approach involves using a multidentate ligand to construct a [Fe₃S₄] cluster, which then has a vacant site available for the insertion of a heterometal like nickel. acs.org This method provides a high degree of control over the final product's core composition.
Another template-driven method involves the reaction of a pre-formed iron-sulfur cluster with a nickel complex. Research has demonstrated that reacting an oxidized [Fe₄S₄]³⁺ cluster with a Ni⁰ precursor, such as one supported by an N-heterocyclic carbene (NHC) ligand, can lead to the formation of higher nuclearity Ni/Fe/S clusters. researchgate.netnih.gov This reaction is driven by electron transfer from the nickel precursor to the iron-sulfur cluster, which weakens the Fe-S bonds and facilitates the insertion of nickel. nih.gov This redox-driven insertion can result in novel cluster geometries, including those with unusual three-coordinate nickel sites, which are of significant interest due to their presence in the active site of CODH. researchgate.netnih.gov
Protein scaffolds have also been employed as templates for the synthesis of non-native metal-sulfur clusters. mdpi.com In this biomimetic approach, a native iron-sulfur protein, such as ferredoxin, is used as a scaffold. The native cluster can be removed, and the resulting apo-protein can be reconstituted with a mixture of nickel and iron salts to form a synthetic [Ni,3Fe-4S] cluster within the protein's coordination environment. mdpi.com This method leverages the protein's secondary coordination sphere to influence the structure and properties of the resulting synthetic cluster.
A key aspect of rational design is the ability to target specific electronic and geometric features. By carefully selecting the starting materials and reaction conditions, chemists can influence the oxidation states of the metals within the cluster and the coordination geometry of the nickel atom. For example, the choice of mono- or bidentate supporting ligands on the nickel precursor can determine whether the nickel site adopts a tetrahedral or square planar geometry in the final [NiFe₃S₄] cubane (B1203433) cluster. acs.org
Table 1: Examples of Template-Directed Synthesis of Ni/Fe/S Clusters
| Template/Precursor | Nickel Source | Resulting Cluster Core | Key Feature |
|---|---|---|---|
| [Fe₃S₄] cluster with multidentate ligand | Ni complex | [NiFe₃S₄] | Controlled insertion into a pre-formed vacant site. acs.org |
| Oxidized [Fe₄S₄]³⁺ cluster | Ni⁰ precursor (e.g., IMesNi(1,5-hexadiene)) | [1Ni-4Fe-4S] or [2Ni-3Fe-4S] | Redox-driven insertion leading to higher nuclearity clusters. researchgate.netnih.gov |
| Apo-ferredoxin protein | NiCl₂ and Fe salts | [Ni,3Fe-4S] | Protein scaffold directs cluster assembly. mdpi.com |
Self-Assembly Approaches for Heterometallic Cluster Formation
Self-assembly represents a powerful and synthetically efficient strategy for the formation of complex inorganic structures, including heterometallic Ni/Fe/S clusters. This approach relies on the spontaneous organization of simple, readily available precursors into a thermodynamically stable product under specific reaction conditions. The success of self-assembly in producing iron-sulfur clusters demonstrated that the protein environment is not strictly necessary for the formation of these complex cores. nih.gov
In a typical self-assembly reaction for Ni/Fe/S clusters, simple salts of nickel and iron are combined with a sulfur source, such as sodium sulfide (B99878) (Na₂S) or elemental sulfur, and a terminal ligand, often a thiolate (RS⁻). The final structure of the assembled cluster is dictated by the stoichiometry of the reactants, the nature of the ligands, and the reaction conditions (e.g., solvent, temperature).
One of the challenges in the self-assembly of heterometallic clusters is controlling the distribution of the different metal ions within the final structure. The formation of a desired heterometallic cluster often competes with the formation of homometallic clusters (e.g., [Fe₄S₄] and nickel sulfides). However, by carefully tuning the reaction parameters, it is possible to favor the formation of the desired heterometallic product. For instance, the use of preformed polynuclear complexes as starting materials in a self-assembly reaction can guide the formation of a specific heterometallic architecture. rsc.org
The self-assembly of Ni/Fe/S clusters can also be influenced by the presence of other molecules that can act as templates or structure-directing agents. While not a "rational design" in the sense of a covalently bound template, these agents can create a microenvironment that favors the assembly of a particular cluster geometry.
A significant outcome of self-assembly methodologies has been the synthesis of a variety of Ni/Fe/S clusters with different core structures and metal ratios. These reactions often proceed via complex equilibria, and the isolated product represents the most stable species under the given conditions. The characterization of these self-assembled clusters provides valuable insights into the fundamental principles that govern the formation and stability of these complex inorganic systems.
Table 2: Key Factors in Self-Assembly of Ni/Fe/S Clusters
| Factor | Influence on Cluster Formation | Example |
|---|---|---|
| Reactant Stoichiometry | Determines the ratio of Ni, Fe, and S in the final product. | Varying the Ni:Fe ratio can lead to different cluster compositions. |
| Ligand Type | Stabilizes the cluster core and influences its geometry. | Thiolate ligands are commonly used to cap the cluster and prevent polymerization. |
| Solvent System | Affects the solubility of reactants and intermediates, and can influence reaction pathways. | The choice of solvent can impact the yield and purity of the desired cluster. |
| Redox Conditions | The presence of reductants can lead to the formation of mixed-valence clusters. nih.gov | In many self-assembly systems, Fe²⁺ or thiolate can act as reductants. nih.gov |
Ligand Design Strategies for Stabilizing Novel Nickel/Iron/Sulfur Cluster Geometries
The ligands coordinated to a metal cluster play a crucial role in determining its structure, stability, and reactivity. In the context of Ni/Fe/S clusters, ligand design is a key strategy for stabilizing novel geometries and for mimicking the coordination environments found in metalloenzymes.
A primary function of ligands is to encapsulate the inorganic core, preventing uncontrolled aggregation and decomposition. Simple monodentate ligands, such as thiolates (e.g., benzenethiolate), have been widely used to synthesize and stabilize cubane-type [NiFe₃S₄] clusters. The choice of the R group on the thiolate can influence the steric and electronic properties of the cluster.
To achieve more complex or unusual geometries, chemists have turned to polydentate ligands. These ligands can pre-organize metal binding sites, directing the formation of a specific cluster architecture. For example, tripodal ligands, often referred to as "scorpionate" ligands, have been designed to bind to three metal centers of a cubane-type cluster, leaving one site available for modification or for the incorporation of a heterometal. researchgate.net Expanded scorpionate ligands have been developed to encapsulate larger cuboidal clusters, enabling the isolation of highly reactive species. researchgate.net
The electronic properties of the ligands are also critical. N-heterocyclic carbenes (NHCs) have emerged as important ligands in Ni/Fe/S cluster chemistry. nih.gov NHCs are strong σ-donors and can stabilize low oxidation states of the metal centers. nih.gov This property has been exploited in the synthesis of clusters with unusual electronic structures, such as those containing Ni¹⁺. acs.orgnih.gov The use of NHCs contrasts with the thiol/thiolate and histidine ligation typically found in the biological C-cluster, allowing for the exploration of new chemical space. nih.gov
Furthermore, ligand design can be used to create open or labile coordination sites on the cluster, which are essential for catalytic activity. By using bulky ligands, it is possible to sterically protect the cluster while leaving a specific metal site accessible for substrate binding. The design of ligands that can be easily displaced or that can participate in the reaction mechanism is an active area of research aimed at developing functional mimics of Ni/Fe/S enzyme active sites.
Table 3: Ligand Types and Their Roles in Ni/Fe/S Cluster Synthesis
| Ligand Type | Example | Role in Cluster Stabilization and Geometry |
|---|---|---|
| Monodentate Thiolates | Benzenethiolate (PhS⁻) | Encapsulate and stabilize the cluster core; can influence electronic properties. |
| Polydentate "Scorpionate" Ligands | Tris(pyrazolyl)borate derivatives | Pre-organize metal binding sites, directing the formation of specific architectures. researchgate.net |
| N-Heterocyclic Carbenes (NHCs) | IMes (1,3-dimesitylimidazol-2-ylidene) | Stabilize low metal oxidation states due to strong σ-donating properties. nih.gov |
| Amide Ligands | N(SiMe₃)₂⁻ | Used to stabilize highly oxidized cluster precursors, such as [Fe₄S₄]³⁺. nih.govnih.gov |
Redox-Driven Assembly and Cluster Interconversion Strategies
Redox reactions are fundamental to the assembly, interconversion, and function of iron-sulfur clusters. In the synthesis of Ni/Fe/S analogs, redox-driven strategies provide a powerful tool for accessing novel cluster compositions and structures that may not be achievable through direct self-assembly.
A key example of redox-driven assembly is the reaction between a low-valent metal precursor and a higher-valent cluster. The insertion of Ni⁰ into an oxidized [Fe₄S₄]³⁺ cluster is a prime illustration of this strategy. researchgate.netnih.gov The electron transfer from the Ni⁰ source to the [Fe₄S₄]³⁺ core serves as a thermodynamic driving force for the reaction. nih.gov This process not only leads to the incorporation of nickel but can also induce significant structural rearrangements, including the ejection of an iron atom from the original cubane to form a new core, such as the unprecedented [2Ni-3Fe-4S] cluster. acs.orgnih.gov
These findings demonstrate that redox processes can trigger both compositional and conformational changes in heterometallic clusters. nih.gov The resulting clusters can possess unusual features, such as low-coordinate metal sites, which are highly relevant to the active sites of enzymes like CODH. nih.gov
Cluster interconversions, where one type of cluster is transformed into another, are also often mediated by redox events. For example, the oxidation state of the cluster core can influence its stability and its propensity to rearrange. It has been observed that oxidation-coupled rearrangements occur in the [NiFe₃S₄] active site of CODH, highlighting the biological relevance of these transformations. pnas.org In synthetic systems, changing the redox state of a cluster through the addition of chemical oxidants or reductants can lead to changes in its nuclearity or geometry.
The ability of iron-sulfur clusters to store and transfer electrons is central to these redox-driven transformations. The iron-sulfur component of a heterometallic cluster can act as a "redox capacitor," accepting or donating electrons to facilitate the incorporation or release of another metal ion. acs.org For instance, the addition of a Ni⁰ source to an iron-sulfur cluster can result in a Ni¹⁺ species bound to a reduced iron-sulfur core, indicating that the electron density is distributed over the entire cluster. acs.org This interplay between the redox states of the different metal components is a critical aspect of the chemistry of these complex systems.
Table 4: Examples of Redox-Driven Transformations in Ni/Fe/S Chemistry
| Reactants | Redox Process | Product/Transformation | Significance |
|---|---|---|---|
| [Fe₄S₄]³⁺ cluster + Ni⁰ precursor | Electron transfer from Ni⁰ to the Fe₄S₄ core | Insertion of Ni and formation of [1Ni-4Fe-4S] or [2Ni-3Fe-4S] clusters. acs.orgnih.gov | Demonstrates assembly driven by a redox mismatch. nih.gov |
| [Fe₄S₄]²⁺ cluster + Oxidant | Oxidation of the cluster core | Can lead to cluster rearrangement or fragmentation. | Models oxidative damage or conversion processes. pnas.org |
| [NiFe₃S₄] cluster + Reductant | Reduction of the cluster core | Can alter metal oxidation states and reactivity. | Relevant to the catalytic cycle of CODH. |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| [Fe₃S₄] |
| [Fe₄S₄] |
| [Fe₄S₄]³⁺ |
| [Fe₄S₄]²⁺ |
| [NiFe₃S₄] |
| [1Ni-4Fe-4S] |
| [2Ni-3Fe-4S] |
| IMesNi(1,5-hexadiene) |
| Sodium sulfide |
| Benzenethiolate |
| Tris(pyrazolyl)borate |
| 1,3-dimesitylimidazol-2-ylidene (IMes) |
Structural and Electronic Characterization of Nickel/iron/sulfur Clusters
Spectroscopic Probes for Elucidating Nickel/Iron/Sulfur Cluster Structures and Electronic States
A variety of spectroscopic techniques are instrumental in defining the geometric and electronic landscapes of nickel/iron/sulfur clusters. Each method provides unique insights into specific aspects of the cluster's properties, and a combination of these approaches is often necessary for a complete picture.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Determination
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing paramagnetic species, making it particularly well-suited for studying the various redox states of nickel/iron/sulfur clusters. gwdg.denih.gov By detecting the transitions of unpaired electrons in a magnetic field, EPR provides information about the spin state, the local environment of the paramagnetic center, and magnetic interactions between different metal ions within the cluster. gwdg.dewiley.com
In the context of [NiFe]-hydrogenases, EPR has been instrumental in identifying and characterizing several distinct states of the active site. For instance, the as-isolated aerobic state of the [NiFe] hydrogenase from Desulfovibrio vulgaris Hildenborough exhibits characteristic "Ni-A" and "Ni-B" signals. nih.gov Upon reduction under a hydrogen atmosphere, these signals disappear and are replaced by a "Ni-C" type signal. nih.gov The g-values associated with these signals provide a fingerprint for each state. For example, the Ni-A signal has g-values of approximately 2.32, 2.23, and 2.0, while the Ni-B signal shows g-values of 2.33, 2.16, and ~2.0. nih.gov The Ni-C signal is characterized by g-values of 2.19, 2.14, and ~2.01. nih.gov
Further complexity arises from the magnetic interaction between the nickel center and nearby iron-sulfur clusters. In the reduced state of [NiFe] hydrogenase, the interaction between the paramagnetic Ni center and a reduced [4Fe-4S] cluster can lead to a splitting of the Ni-C EPR signal at low temperatures, referred to as the "split Ni-C" signal. nih.govresearchgate.netnih.gov This splitting provides valuable information about the distance and orientation between the interacting metal centers. nih.gov The analysis of these split signals, often recorded at multiple microwave frequencies, allows for a detailed description of the relative arrangement of the coupled centers. nih.gov
Interactive Table: Representative EPR g-values for Different States of [NiFe] Hydrogenase Active Sites
| State | gx | gy | gz | Source(s) |
| Ni-A | 2.32 | 2.23 | ~2.0 | nih.gov |
| Ni-B | 2.33 | 2.16 | ~2.0 | nih.gov |
| Ni-C (unsplit) | 2.19 | 2.14 | ~2.01 | nih.gov |
| Ni-C (split) | 2.176, 2.218 | 2.106, 2.182 | - | researchgate.net |
| Ni-L | ~2.29 | ~2.11 | ~2.05 | d-nb.info |
Mössbauer Spectroscopy for Iron Oxidation State and Spin Coupling Analysis
57Fe Mössbauer spectroscopy is an indispensable technique for probing the iron centers in nickel/iron/sulfur clusters. nih.gov It provides detailed information about the oxidation state, spin state, and local environment of each iron atom, even in complex systems containing multiple iron sites. nih.govresearchgate.net This technique is particularly powerful for characterizing diamagnetic and integer-spin states that are EPR-silent. nih.gov
In studies of acetyl-CoA synthase (ACS), Mössbauer spectroscopy has been used to investigate the A-cluster, which contains a [4Fe-4S] unit linked to a dinuclear nickel center. nih.gov In the oxidized state, the [4Fe-4S] cluster is in the 2+ state and is diamagnetic. nih.gov Upon one-electron reduction, a species is formed where the Mössbauer data suggests an exchange-coupled system between an S = 1/2 [Fe4S4]1+ cluster and an S = 1/2 Nip1+ site, resulting in a diamagnetic ground state. nih.gov
Mössbauer spectroscopy has also been crucial in characterizing synthetic nickel-iron-sulfur clusters. For a synthetic [NiFe4S4] cluster, the isomer shift (δ) of 0.46 mm s–1 was consistent with a [Fe4S4]2+ core, indicating a one-electron transfer from a nickel(0) precursor to a [Fe4S4]3+ cluster during its synthesis. nih.gov This suggests the final oxidation states are (Fe2.5+)4 and Ni1+. nih.gov For a [Ni2Fe3S4] cluster, the Mössbauer spectrum was best fit with two distinct iron sites in a 1:2 ratio, corresponding to one Fe3+ and two Fe2+ sites. nih.gov
In the study of the O2-tolerant [NiFe] hydrogenase from Aquifex aeolicus, Mössbauer spectroscopy was used to probe the unique [4Fe-3S] cluster. pnas.org The data revealed that the electronic structure of this cluster in its different oxidation states is similar to that of conventional [4Fe-4S] cubanes, though with some distinct features for individual iron sites. pnas.org
Interactive Table: Representative Mössbauer Parameters for Iron Sites in Nickel/Iron/Sulfur Clusters
| Cluster/State | Iron Site(s) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Source(s) |
| Synthetic [NiFe4S4] | (Fe2.5+)4 | 0.46 | 1.03 | nih.gov |
| Synthetic [Ni2Fe3S4] | Fe3+ (33%) | 0.34 | - | nih.gov |
| Synthetic [Ni2Fe3S4] | Fe2+ (67%) | 0.52 | - | nih.gov |
| Reduced [Fe3S4]0 Fd | Fe-Sbridging | 0.51 | - | chemrxiv.orgrsc.org |
| Oxidized [3Fe-4S]1+ | 3 x Fe3+ | 0.27 | - | researchgate.net |
X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment and Oxidation States
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local coordination environment and oxidation state of the absorbing atom. plos.orgnih.gov It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES is sensitive to the oxidation state and coordination geometry, while EXAFS provides information about the number, type, and distances of neighboring atoms. nih.govpnas.org
XAS has been extensively used to study the A-cluster of acetyl-CoA synthase (ACS). Ni K-edge XAS studies on ACS from Carboxydothermus hydrogenoformans confirmed a Ni-Ni-[4Fe-4S] structure. pnas.org The analysis of the oxidized state suggested a dinuclear nickel site with two square-planar Ni(II) ions. plos.org Upon reduction, a single Ni(I) ion is formed. plos.org EXAFS data revealed a Ni-Ni distance of approximately 2.89 Å and a Ni-Fe distance of 2.71 Å. pnas.org
In synthetic model systems, Ni K-edge XAS has been instrumental in assigning the nickel oxidation state. In both a [NiFe4S4] and a [Ni2Fe3S4] cluster, the Ni K-edge pre-edge features were consistent with a Ni1+ assignment rather than Ni0 or Ni2+. nih.govacs.org Fe K-edge XAS on these synthetic clusters provided complementary information on the iron oxidation states, showing a mixed-valent (Fe2.5+)4 state for the [NiFe4S4] cluster. acs.org
XAS studies on carbon monoxide dehydrogenase (CODH) have also provided crucial structural insights. Early Ni K-edge EXAFS data on the enzyme from Rhodospirillum rubrum showed that the nickel is coordinated by approximately two sulfur atoms at 2.23 Å and two to three nitrogen/oxygen atoms at 1.87 Å. pnas.org Importantly, these studies ruled out the presence of a [NiFe3S4] cubane (B1203433) structure in this particular enzyme. pnas.org
Interactive Table: Selected EXAFS-derived Bond Distances in Nickel/Iron/Sulfur Clusters
| Cluster/Enzyme | Metal-Ligand/Metal | Distance (Å) | Source(s) |
| ACSCh (oxidized) | Ni-N | 1.86 | pnas.org |
| ACSCh (oxidized) | Ni-S | 2.17 | pnas.org |
| ACSCh (oxidized) | Ni-Ni | 2.89 | pnas.org |
| ACSCh (oxidized) | Ni-Fe | 2.71 | pnas.org |
| ACDS (M. thermophila) | Fe-S | 2.3 | nih.gov |
| ACDS (M. thermophila) | Fe-Fe | 2.7 | nih.gov |
| ACDS (M. thermophila) | Ni-S | 2.19 | nih.gov |
| ACDS (M. thermophila) | Ni-N/O | 1.89 | nih.gov |
| ACDS (M. thermophila) | Ni-Ni | ~2.95 | nih.gov |
| Rr-CODH | Ni-S | 2.23 | pnas.org |
| Rr-CODH | Ni-N/O | 1.87 | pnas.org |
Resonance Raman Spectroscopy for Vibrational Fingerprinting and Ligand Interactions
Resonance Raman (RR) spectroscopy is a vibrational technique that provides detailed information about the structure and bonding of metal cofactors. researchgate.netnih.gov By tuning the excitation laser wavelength to an electronic transition of the chromophore, the vibrational modes of the cofactor are selectively enhanced, allowing for their detection even in a complex protein matrix. encyclopedia.pub RR spectra of iron-sulfur clusters are typically dominated by Fe-S stretching modes in the low-frequency region (200-450 cm-1), which are sensitive to the cluster type, structure, and ligation. researchgate.netencyclopedia.pub
In the study of nickel-iron-sulfur clusters, RR spectroscopy can distinguish between different cluster types and probe the effects of ligand binding. For example, in a protein-based model of the CODH active site, the incorporation of a nickel atom into a [Fe3S4]0 cluster resulted in a shift of the dominant Fe-S bridging stretching mode from 352 cm-1 to 333 cm-1. rsc.org The binding of CO to this [NiFe3S4] cluster further shifted this mode to 342 cm-1 and revealed the C-O stretching frequency (νCO) at 1964 cm-1. rsc.org
RR spectroscopy has also been used to study the complex iron-sulfur cluster chain in the oxygen-tolerant membrane-bound [NiFe]-hydrogenase from Ralstonia eutropha. x-mol.com By combining RR spectroscopy with protein engineering and X-ray crystallography, it was possible to identify the vibrational modes characteristic of the distal [4Fe-4S], medial [3Fe-4S], and proximal [4Fe-3S] clusters. x-mol.com
Interactive Table: Characteristic Resonance Raman Frequencies for Nickel/Iron/Sulfur Clusters
| Cluster/State | Vibrational Mode | Frequency (cm-1) | Source(s) |
| [Fe3S4]0 Fd | Fe-Sbridging stretch | 352 | rsc.org |
| [NiFe3S4] Fd (reduced) | M-Sbridging stretch | 333 | rsc.org |
| [NiFe3S4]-CO Fd | M-Sbridging stretch | 342 | rsc.org |
| [NiFe3S4]-CO Fd | νCO | 1964 | rsc.org |
| [2Fe-2S] (ferredoxin) | - | - | researchgate.net |
| [3Fe-4S] (ferredoxin) | - | - | researchgate.net |
| [4Fe-4S] (EndoIII) | - | - | researchgate.net |
Magnetometry for Magnetic Coupling and Ground State Characterization
Magnetometry, particularly using a Superconducting Quantum Interference Device (SQUID), measures the magnetic susceptibility of a sample as a function of temperature and applied magnetic field. This provides crucial information about the ground state spin (S) of a cluster and the nature of the magnetic exchange coupling (ferromagnetic or antiferromagnetic) between the metal centers. nih.govacs.org
For a heterometallic WFe2NiS4 cluster, magnetometry revealed a dramatic change in the ground state upon a one-electron redox change, from S = 7/2 in the reduced form to S = 0 in the oxidized form. chemrxiv.org This highlights the profound electronic reorganization that can occur within these clusters.
Crystallographic Analysis of Synthetic this compound Models
A number of synthetic nickel/iron/sulfur clusters have been synthesized and structurally characterized. These include linear and macrocyclic complexes where a nickel-diphosphine unit bridges two iron-sulfur butterfly units. nih.gov For example, the crystal structure of a linear complex, [(μ-EtS)(μ-S=CS)Fe2(CO)6]2[Ni(dppv)], has been determined. nih.gov
More recently, synthetic strategies have been developed to create clusters that more closely resemble the active sites of enzymes like CODH. The reaction of a nickel(0) precursor with an [Fe4S4]3+ cluster led to the formation of a [1Ni-4Fe-4S] cluster. nih.gov Further reaction resulted in an unprecedented [2Ni-3Fe-4S] cluster, Na(THF)22Fe3S4(N(SiMe3)2)2, which features four three-coordinate metal sites. nih.gov
The synthesis and characterization of a WFe2NiS4 cluster provided the first example of a three-coordinate nickel site in a synthetic iron-sulfur cluster. chemrxiv.orgresearchgate.net The crystal structure of this compound, WFe2Ni-red, shows the nickel atom bound to two sulfide (B99878) ions and an N-heterocyclic carbene ligand, with a Ni-S distance of approximately 2.18 Å and a Ni-C distance of 1.95 Å. researchgate.net Such synthetic models provide invaluable insights into the possible structures and electronic properties of the native enzyme active sites. nih.govchemrxiv.org
Analysis of Charge Delocalization and Spin-Coupling Schemes in Nickel/Iron/Sulfur Clusters
The electronic structure of nickel/iron/sulfur clusters is characterized by significant charge and spin delocalization, where the electrons are not confined to individual metal ions but are distributed across the entire metallic core. This facile movement of charge is a key feature, highlighting the fluidity of electron density within these complex systems. rsc.orgresearchgate.net Spectroscopic and computational studies have been instrumental in unraveling the intricate spin-coupling schemes that dictate the magnetic properties of these clusters.
Studies on other heterometallic clusters have provided detailed insights into their magnetic ground states. For the Ni₂Fe₃S₄ cluster, a high-spin ground state of S = 5/2 has been identified. nih.govacs.org The most plausible spin-coupling model to explain this involves a central high-spin Fe³⁺ ion that is antiferromagnetically coupled to two high-spin Fe²⁺ ions and two Ni¹⁺ ions. nih.govacs.org This complex interaction highlights the non-trivial magnetic pathways within the cluster.
The complexity of these interactions is further demonstrated in the oxygen-tolerant [NiFe] hydrogenase from Aquifex aeolicus. Here, the proximal [4Fe4S] cluster is magnetically spin-coupled to the [NiFe] active site, with the magnitude of the interaction changing depending on the oxidation state of the cluster. pnas.org This variability in spin-coupling illustrates the dynamic electronic nature of these biological cofactors.
Table 1: Spin States and Coupling Schemes in Selected Ni/Fe/S Clusters
| Cluster | Proposed Metal Oxidation States | Overall Spin (S) | Proposed Spin-Coupling Scheme | Reference(s) |
| NiFdred ([NiFe₃S₄]⁺) | Ni¹⁺, [Fe₃S₄]⁰ fragment | 3/2 | Coupling of an S=1/2 Ni¹⁺ center to the [Fe₃S₄]⁰ fragment. Spin density is delocalized across all metal ions. | rsc.org |
| NiFe₄S₄ | Ni¹⁺, 4Fe²·⁵⁺ | - | The unpaired electron at Ni¹⁺ is aligned antiparallel to the spin on the adjacent Fe site within a mixed-valent (Fe²·⁵⁺)₄S₄ subsystem. | nih.gov, acs.org |
| Ni₂Fe₃S₄ | 2Ni¹⁺, 2Fe²⁺ (high-spin), 1Fe³⁺ (high-spin) | 5/2 | A central high-spin Fe³⁺ is antiferromagnetically coupled to the peripheral high-spin Fe²⁺ and Ni¹⁺ ions. | nih.gov, acs.org |
Influence of Coordination Environment on Nickel and Iron Oxidation States within Clusters
The coordination environment—referring to the ligands directly bonded to the metal centers—exerts a profound influence on the electronic properties of nickel/iron/sulfur clusters, particularly the stabilization of specific nickel and iron oxidation states. The nature of these ligands can significantly alter the redox potentials and electron distribution within the cluster.
In synthetic analogues of the C-cluster of carbon monoxide dehydrogenase (CODH), the choice of ligand has been shown to be critical. nih.govacs.org For example, amide ligands tend to stabilize higher oxidation states of the cluster. nih.govacs.org In contrast, N-heterocyclic carbene (NHC) ligands, which are strong sigma (σ) donors and pi (π) acceptors, are effective at stabilizing lower cluster oxidation states. nih.govacs.org This is a deviation from the native biological systems, where the metal centers are typically coordinated by π-donating sulfur-based ligands from cysteine residues and sometimes nitrogen from histidine. nih.govacs.orgchemrxiv.org The ability of NHC ligands to stabilize low-valent states has enabled the isolation of clusters with formal Ni¹⁺ and even all-ferrous [Fe₄S₄]⁰ cores. nih.gov
The coordination number of the metal site is another critical factor. Low coordination numbers are known to stabilize low oxidation states. chemrxiv.org This principle is particularly relevant for the nickel site in some enzymatic states, which is proposed to be three-coordinate. nih.govacs.orgchemrxiv.org Such a low-coordinate environment could potentially explain the stabilization of unusual oxidation states like Ni(0), although this remains a topic of debate, as such a low oxidation state is unprecedented in biology and typically requires π-acidic ligands for stabilization in synthetic models. acs.orgchemrxiv.org
The geometry of the coordination sphere also plays a role. In the mineral violarite, (Fe,Ni)₃S₄, nickel exists in a mixture of tetrahedral and octahedral coordination environments provided by sulfur atoms. rsc.org The iron in violarite adopts an octahedral coordination in a low-spin Fe(II) state. rsc.org Upon calcination, the introduction of oxygen ligands alters this coordination, leading to a shift in oxidation state to Fe(III) in an iron oxide structure. rsc.org This demonstrates how ligand substitution (sulfur for oxygen) directly impacts the electronic state of the iron center.
Furthermore, the ligand environment can affect the magnetic properties of the cluster. In the Ni₂Fe₃S₄ cluster, the presence of three-coordinate Fe²⁺ sites is thought to enhance the magnetic anisotropy of the ground state compared to clusters featuring more common four-coordinate iron sites. nih.gov This highlights a direct link between the coordination geometry of the ligands and the magnetic behavior of the cluster.
Table 2: Effect of Coordination Environment on Metal Oxidation States
| Cluster/System | Ligand Type / Coordination Environment | Effect on Oxidation States | Reference(s) |
| Synthetic [NiFeS] Models | Amide Ligands | Stabilize higher cluster oxidation states. | nih.gov, acs.org |
| Synthetic [NiFeS] Models | N-Heterocyclic Carbene (NHC) Ligands (Strong σ-donor, π-acceptor) | Stabilize lower cluster oxidation states, enabling isolation of Ni¹⁺ and all-ferrous [Fe₄S₄]⁰ cores. | nih.gov, acs.org |
| Synthetic [NiFeS] Models | Three-coordinate Nickel Site | Stabilizes low oxidation states; proposed to potentially support Ni(0). | chemrxiv.org |
| Violarite ((Fe,Ni)₃S₄) | Mixed tetrahedral/octahedral S coordination (Ni); Octahedral S (Fe) | Stabilizes Ni in mixed coordination and Fe as low-spin Fe(II). | rsc.org |
| Calcined Violarite | Introduction of Oxygen ligands | Causes a shift in the iron oxidation state to Fe(III). | rsc.org |
| Ni₂Fe₃S₄ | Three-coordinate Fe²⁺ sites | Enhances the magnetic anisotropy of the cluster's ground state. | nih.gov |
Computational and Theoretical Investigations of Nickel/iron/sulfur Clusters
Density Functional Theory (DFT) Applications in Electronic Structure Elucidation
DFT calculations are instrumental in interpreting and complementing experimental data from various spectroscopic techniques, providing a detailed picture of the electronic distribution within Ni/Fe/S clusters.
Characterization of Spin States and Magnetic Interactions
The magnetic properties of Ni/Fe/S clusters, which arise from the interactions between multiple paramagnetic metal centers, are fundamental to their function. DFT, especially the broken-symmetry (BS-DFT) approach, is a powerful method for probing these properties. BS-DFT allows for the calculation of the energy difference between various spin-coupled states, which can be used to estimate the magnetic exchange coupling constant (J) between the metal ions. acs.org
For instance, in studies of heterometallic Ni-Fe-S clusters, DFT computations have been combined with data from Electron Paramagnetic Resonance (EPR), Mössbauer spectroscopy, and Superconducting Quantum Interference Device (SQUID) magnetometry to elucidate the electronic structure resulting from the strong magnetic coupling between the Ni and Fe sites. mdpi.comrsc.org In a synthetic [NiFe3S4] cluster modeled after the active site of CO Dehydrogenase (CODH), isotopic labeling with ⁵⁷Fe and ⁶¹Ni confirmed that spin density is delocalized across both the iron and nickel centers, a finding supported by DFT calculations. chemrxiv.org
Computational studies on Ni₄O₄ cubane (B1203433) motifs have highlighted the challenges in reliably predicting ground-state spin and magnetic coupling constants, showing that the choice of DFT functional, particularly the fraction of Hartree-Fock exchange, is critical. researchgate.net In more complex systems, such as a [2Ni-3Fe-4S] cluster, BS-DFT calculations revealed an antiferromagnetic coupling between a central high-spin Fe³⁺ ion and peripheral Ni¹⁺ and Fe²⁺ ions. nih.gov These theoretical models are crucial for assigning oxidation states and understanding the distribution of electrons within the cluster, which dictates its reactivity. chemrxiv.orgnih.gov
Table 1: Selected DFT-Calculated Properties of Ni/Fe/S Clusters
| Cluster Model | Computational Method | Predicted Property | Key Finding | Reference |
|---|---|---|---|---|
| [NiFe3S4] Fd Model | DFT | Spin Delocalization | Spin density is distributed across both Ni and Fe centers upon reduction and substrate binding. | chemrxiv.org |
| WFe2NiS4 Clusters | Spectroscopically Calibrated DFT | Oxidation States & Magnetic Coupling | A one-electron change results in a major electronic reorganization from an S = 7/2 to an S = 0 ground state. | acs.org |
| Ni2Fe3S4 Cluster | Broken-Symmetry DFT | Magnetic Coupling | Antiferromagnetic coupling exists between the central Fe3+ and peripheral Ni1+ and Fe2+ ions. | nih.gov |
| [NiFe] Hydrogenase Active Site | DFT (BLYP/DZVP) | Atomic Spin Densities | Calculated spin densities agree with experimental data, supporting specific bridging ligands (OH-, O2-, H-) in different paramagnetic states. | researchgate.net |
Modeling of Metal-Metal Bonding and Orbital Interactions
DFT calculations are essential for visualizing and quantifying the nature of bonding within Ni/Fe/S clusters. This includes not only the interactions between metal ions and sulfur ligands but also direct metal-metal bonds, which can play a significant role in stabilizing unusual oxidation states and storing redox equivalents. mdpi.comrsc.org
A notable example comes from studies on a synthetic cluster containing a three-coordinate nickel atom, tungsten, and iron. Spectroscopically validated DFT calculations indicated the presence of a nonpolar, two-electron Ni-W σ-bond. acs.orgacs.org This metal-metal bond helps to stabilize a formal Ni¹⁺ oxidation state by minimizing its unpaired spin density, a feature that may be relevant to intermediates in enzymes like CODH. mdpi.comrsc.orgacs.org DFT calculations further showed that the W⁴⁺ site acts as a better electron acceptor than the iron sites when Ni⁰ is introduced, facilitating the formation of the Ni-W bond. chemrxiv.org
In other complex clusters, such as a [2Ni-3Fe-4S] system, DFT has revealed significant σ-interactions in the localized orbitals between a central iron atom and the other metals in the cluster. nih.gov These computational insights into orbital interactions are critical for understanding electron delocalization and the facile movement of charge through the cluster, which underpins its catalytic function. chemrxiv.org
Computational Approaches to Reaction Mechanism Elucidation
DFT and other computational methods provide a framework for mapping out the intricate step-by-step processes of catalytic reactions at the active sites of Ni/Fe/S-containing enzymes.
Substrate Binding and Activation within Nickel/Iron/Sulfur Active Sites
Understanding how substrates like CO or CO₂ bind to and are activated by Ni/Fe/S clusters is a central goal of computational studies. DFT calculations can model the geometry and energetics of substrate binding, helping to explain the electronic rearrangements that facilitate catalysis. For example, in a model of the CODH active site, DFT geometry optimization suggested that substrate binding can occur with minimal perturbation to the surrounding protein structure. chemrxiv.org
Computational studies on Ni-CODH have explored various proposed intermediates and oxidation states. One study suggested that a Ni(0) state is unlikely unless the associated [Fe₄S₄] cluster is in a specific reduced state. mdpi.com The binding of substrates like CO and cyanide (CN⁻) to a [NiFe₃S₄] model system was shown to induce distinct electronic rearrangements, highlighting the fluidity of electron density within the cluster. rsc.orgresearchgate.net This facile movement of charge is thought to be the basis for how CN⁻ acts as an inhibitor. rsc.orgresearchgate.net DFT calculations can also assess the feasibility of proposed reaction steps; for instance, a high calculated energy barrier for a particular intermediate can effectively rule out that mechanistic pathway. mdpi.comsemanticscholar.org
Proton-Coupled Electron Transfer (PCET) Pathways
Many reactions catalyzed by Ni/Fe/S clusters involve the concerted or sequential transfer of protons and electrons (PCET). Computational methods are vital for delineating these complex pathways. Theoretical approaches can be used to calculate reduction potentials and pKa values, which are essential for constructing Pourbaix diagrams that map out the most stable species under different conditions of pH and potential. acs.org
In the context of O₂-tolerant [NiFe]-hydrogenases, broken-symmetry DFT has been used to study redox-dependent structural changes in a nearby [4Fe-3S] cluster. acs.org These calculations showed that a conformational switch, coupled with a proton transfer from a cysteine backbone amide to a glutamate (B1630785) residue, has a significantly lower activation energy at a specific "superoxidized" state of the cluster. acs.org This suggests that the redox state of the cluster directly gates the proton transfer event. While not a direct study of a Ni/Fe/S cluster, this work exemplifies the power of DFT in modeling PCET. Initial computational investigations into the reactivity of a terminal iron(III) sulfido complex with dihydroanthracene also point toward a viable PCET mechanism. nih.gov
Prediction of Novel Nickel/Iron/Sulfur Cluster Topologies and Reactivities
Beyond analyzing known systems, a significant frontier in computational chemistry is the de novo prediction of novel cluster structures and their potential catalytic activities. The ability to predict structure at the atomic level is a fundamental challenge, as structure dictates nearly all of a material's properties. usu.edu By understanding the principles of electronic structure and chemical bonding, computational methods can guide the rational design of new materials with specific, tailored functions. usu.edu
Computational screening approaches, using methods like DFT, can explore the vast chemical space of possible cluster compositions and geometries to identify potentially stable and synthetically accessible targets. acs.org For example, by modifying precursors in reactions, researchers were able to synthesize an unprecedented [2Ni-3Fe-4S] cluster, a discovery supported by DFT computations. nih.gov The reactivity of metal clusters is highly dependent on their size and geometry, and computational studies can explore these relationships to predict how novel topologies might interact with various substrates. researchgate.net This synergy between computational prediction and experimental synthesis opens up pathways to discovering new Ni/Fe/S clusters with unique and potentially valuable catalytic capabilities. acs.org
Force Field Development and Molecular Dynamics Simulations for this compound Dynamics
Computational and theoretical investigations are indispensable for understanding the complex relationship between the structure, dynamics, and function of nickel/iron/sulfur (Ni/Fe/S) clusters in metalloproteins. Classical molecular dynamics (MD) simulations, in particular, offer a powerful lens to explore the conformational landscape and dynamic behavior of these systems at an atomic level. However, the accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system. nih.gov Standard biomolecular force fields like AMBER and CHARMM are not typically parameterized for the intricate coordination environments of metallo-cofactors, necessitating the development of custom parameters for Ni/Fe/S clusters. researchgate.netinnovareacademics.inbiorxiv.org
Force Field Development for Ni/Fe/S Clusters
The development of accurate force field parameters for Ni/Fe/S clusters is a non-trivial task due to the complex electronic structure, variable oxidation and spin states, and diverse coordination geometries of the transition metals. innovareacademics.innih.govacs.org The process generally involves a combination of quantum mechanics (QM) calculations and classical mechanics formulations to accurately represent the geometry and energetics of the metal center. nih.gov Two primary models are employed for this purpose: the bonded model and the non-bonded model.
The bonded model is a frequently used approach where explicit covalent bonds are defined between the metal ions (Ni, Fe) and the coordinating atoms of the protein ligands, typically the sulfur atoms of cysteine residues. researchgate.netinnovareacademics.inbiorxiv.org This model requires the derivation of parameters for bond lengths, bond angles, and dihedral angles that describe the geometry of the metal's coordination sphere. These parameters are most commonly derived from high-level QM calculations, such as Density Functional Theory (DFT). biorxiv.orgresearchgate.netacs.org In this workflow, a model of the cluster and its immediate ligands is optimized using DFT to obtain its equilibrium geometry. Subsequently, the force constants, which describe the stiffness of the bonds and angles, are calculated from the Hessian matrix (the matrix of second derivatives of the energy). acs.org The Seminario method is one established technique for deriving these harmonic force constants from QM data. nih.govresearchgate.netbiorxiv.org Atom-centered partial charges are also derived using QM, often with methods like the Restrained Electrostatic Potential (RESP) fitting, to accurately model the electrostatic interactions. researchgate.netinnovareacademics.in
A more sophisticated and computationally efficient approach for large biomolecules is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. mdpi.comresearchgate.netbohrium.com In a QM/MM framework, the system is partitioned into a QM region and an MM region. mdpi.com The chemically active core, which includes the Ni/Fe/S cluster and its coordinating ligands, is treated with accurate but computationally expensive QM methods. mdpi.comnih.gov The rest of the protein and the surrounding solvent are treated with a classical MM force field. mdpi.com This hybrid approach provides a balance between computational feasibility and the accurate description of electronic effects like polarization and charge transfer, which are critical for the chemistry of the metal center. acs.orgmdpi.com QM/MM methods are not only used for parameterization but are also a powerful tool in their own right for studying enzymatic reaction mechanisms. researchgate.netencyclopedia.pub
Table 1: Approaches for Force Field Parameterization of Ni/Fe/S Clusters
| Method | Principle | Key Features & Applications |
|---|---|---|
| Bonded Model | Defines explicit bonds, angles, and dihedrals for the metal coordination sphere. researchgate.netinnovareacademics.inbiorxiv.org | Parameters (force constants, equilibrium geometries) are derived from QM (DFT) calculations. researchgate.netacs.org The Seminario method is often used to calculate force constants. nih.govbiorxiv.org This approach is widely used to create stable representations of the metal site for classical MD. |
| Non-Bonded Model | Treats metal-ligand interactions purely through non-covalent forces (electrostatics and van der Waals). researchgate.netinnovareacademics.in | This model avoids the need for defining specific bond parameters but requires careful parameterization of Lennard-Jones terms and partial charges to maintain a stable and accurate coordination geometry. researchgate.netacs.org |
| Hybrid QM/MM | Partitions the system into a QM region (the metal cluster) and an MM region (the surrounding protein/solvent). mdpi.comresearchgate.net | Allows for a high-accuracy description of the electronic structure of the active site during simulations. nih.gov It is invaluable for studying reaction mechanisms and systems where electronic polarization is crucial. mdpi.combohrium.com |
Molecular Dynamics Simulations of Cluster Dynamics
Once a reliable set of force field parameters for the Ni/Fe/S cluster has been developed, it can be integrated into a standard biomolecular force field to perform all-atom MD simulations in an explicit solvent environment. researchgate.netacs.org These simulations, often spanning from nanoseconds to microseconds, provide detailed insights into the dynamic behavior of the cluster and its host protein. researchgate.netnih.gov
One of the primary applications of these simulations is the validation of the derived parameters. A stable simulation where the geometry of the Ni/Fe/S cluster remains close to the experimental crystal structure throughout the trajectory provides confidence in the quality of the force field. researchgate.netacs.org Researchers often compare the root-mean-square deviation (RMSD) of the simulated cluster atoms to the initial structure. nih.gov
Furthermore, simulations can elucidate the crucial role of the protein environment in modulating the properties of the embedded cluster. The intricate network of hydrogen bonds between ligand residues and the protein backbone, as well as the exposure of the cluster to solvent, have been identified as key factors in tuning the specific redox potentials required for efficient electron transfer. nih.gov MD simulations can also be used to study the transport of substrates (like H₂) or inhibitors (like O₂) through protein channels to and from the active site, providing a dynamic picture of these processes. rsc.org For example, simulations of [NiFe]-hydrogenase have been used to investigate the distribution of water molecules and potential pathways for proton transfer. rsc.org
Table 2: Representative MD Simulations of Ni/Fe/S Cluster-Containing Proteins
| Protein/System | Simulation Details | Key Research Findings |
|---|---|---|
| [NiFe] Hydrogenase | 10-nanosecond all-atom, explicit-solvent MD simulations of oxidized and reduced catalytic states. researchgate.netacs.org | Validated the stability of newly derived force-field parameters. Revealed that cysteinate ligands are more flexible in certain catalytic states, and this flexibility correlates with H₂-production rates. researchgate.netacs.org |
| NEET family proteins ([2Fe-2S]) | Microsecond-long replica exchange with solute tempering (REST2) simulations. nih.govacs.org | Identified key molecular determinants for cluster release, a process implicated in human diseases. Showed that the protonation state of a coordinating histidine weakens the Fe-N bond, increasing cluster lability. acs.org |
| Hyb-type [NiFe]-hydrogenase ([4Fe-4S]) | 160 ns total MD simulations for each system studied. rsc.org | Investigated redox-dependent conformational changes of a proximal [4Fe-4S] cluster, suggesting a mechanism to protect the active site from O₂ damage. rsc.org |
| Dihydropyrimidine Dehydrogenase (DPD) ([4Fe-4S]) | All-atom MD simulations to validate newly derived AMBER force field parameters. nih.govbiorxiv.org | Generated and validated accurate force field parameters for the Fe₄S₄ clusters, enabling future in silico pharmacogenomics studies of this cancer drug-metabolizing enzyme. nih.govbiorxiv.org |
Mechanistic Insights into Catalysis by Nickel/iron/sulfur Clusters
Redox Chemistry and Electron Transfer Properties of Nickel/Iron/Sulfur Clusters
The catalytic function of nickel/iron/sulfur clusters is intrinsically linked to their sophisticated redox chemistry and efficient electron transfer capabilities. These clusters can access a range of oxidation states, which is fundamental to their ability to mediate multi-electron reactions. A prime example is the C-cluster of carbon monoxide dehydrogenase (CODH), which cycles through several redox states, including C_red1_, C_red2_, and C_ox_, to catalyze the reversible oxidation of CO to CO₂. pnas.org
The redox potentials of these clusters are finely tuned by the protein environment, allowing for efficient electron transfer to and from external redox partners like ferredoxins. pnas.org Iron-sulfur clusters within the protein often form an electron transfer relay, or a "wire," to shuttle electrons between the active site and the protein surface. pnas.orgpnas.org The electronic structure of these clusters is highly fluid, with electron density being delocalized over the nickel, iron, and sulfur atoms. pnas.orgresearchgate.net This delocalization is crucial for stabilizing the various redox states and facilitating catalysis.
Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy have been instrumental in characterizing the electronic properties of these clusters in different redox states. For instance, the Ni-C signal in the EPR spectrum of the active form of Desulfovibrio gigas hydrogenase, with g-values at 2.19, 2.14, and 2.01, is characteristic of a paramagnetic Ni center. nih.gov The interaction between the nickel center and adjacent [4Fe-4S] clusters can be observed as a splitting of this EPR signal, providing information about the relative arrangement of these centers. nih.gov
Mössbauer spectroscopy, which probes the nuclear environment of ⁵⁷Fe, provides detailed information on the oxidation and spin states of the iron atoms within the cluster. nih.gov For example, in synthetic [NiFe₃S₄] clusters, Mössbauer spectroscopy has been used to identify the presence of mixed-valent Fe²·⁵⁺ pairs. acs.org
Table 1: Spectroscopic Properties of Representative Nickel/Iron/Sulfur Clusters
| Cluster/State | Technique | Parameter | Value | Reference |
| Ni-C signal (D. gigas hydrogenase) | EPR | g-values | 2.19, 2.14, 2.01 | nih.gov |
| Synthetic NiFe₄S₄ | Mössbauer | Isomer shift (δ) | 0.46 mm s⁻¹ | acs.orgnih.gov |
| Quadrupole splitting (ΔE_Q) | 1.03 mm s⁻¹ | acs.orgnih.gov | ||
| Synthetic Ni₂Fe₃S₄ | Mössbauer | Isomer shift (δ₁) | 0.34 mm s⁻¹ | acs.orgnih.gov |
| Isomer shift (δ₂) | 0.52 mm s⁻¹ | acs.orgnih.gov | ||
| EPR | g-values | 2.11, 2.15, 2.15 | acs.org |
Substrate Activation Mechanisms at Nickel/Iron/Sulfur Active Sites
The activation of small molecules like CO, CO₂, and H₂O at the nickel/iron/sulfur active site is a critical step in catalysis. In CODH, the C-cluster provides distinct binding sites for the substrates. pnas.org Structural and spectroscopic studies have revealed that in the direction of CO oxidation, a water molecule binds to a unique iron site, while CO binds to the nickel ion. pnas.orgmdpi.com
The binding of CO to the Ni ion is thought to increase its electrophilicity, making it susceptible to nucleophilic attack. nih.gov The water molecule, activated by its coordination to the iron, is deprotonated to form a reactive hydroxyl group. This hydroxyl group then attacks the Ni-bound CO, leading to the formation of a carboxylate intermediate. nih.gov
Conversely, for CO₂ reduction, the two-electron reduced C_red2_ state is required for CO₂ binding. pnas.org The mechanism of CO₂ activation is still under debate, but it is proposed to involve the binding of CO₂ to the cluster, followed by protonation and cleavage of a C-O bond to release CO and water. pnas.orgnih.gov
The electronic structure of the cluster is highly responsive to substrate binding. The binding of cyanide (CN⁻), a known inhibitor of CODH, has been shown to cause significant electronic and structural rearrangements within the cluster, highlighting the facile movement of charge. pnas.orgresearchgate.net Synthetic model compounds have been invaluable in understanding these substrate activation mechanisms. For example, protein-based models containing a heterometallic [NiFe₃S₄] cluster have been shown to bind both CO and CN⁻, mimicking the behavior of the native enzyme. pnas.orgchemrxiv.org
Role of Coordination Geometry, Oxidation State, and Ligand Environment in Catalytic Turnover
The catalytic efficiency of nickel/iron/sulfur clusters is profoundly influenced by the coordination geometry of the metal ions, their oxidation states, and the surrounding ligand environment provided by the protein. nih.gov The C-cluster of CODH, for example, features a unique distorted cubane (B1203433) structure, [NiFe₄S₄], where the nickel and a unique iron atom are the proposed sites for substrate binding. pnas.org
The coordination geometry at the nickel site can be flexible, switching between square planar and distorted tetrahedral arrangements depending on the presence of substrates or inhibitors. mdpi.com This flexibility is thought to be mechanistically important for catalytic turnover. mdpi.com For instance, the binding of CO can induce a bent geometry, which may destabilize the ground state and lower the activation energy for the subsequent reaction. mdpi.com
The oxidation states of the nickel and iron centers are critical for each step of the catalytic cycle. pnas.org The C_red1_ state is competent for CO binding, while the more reduced C_red2_ state is necessary for CO₂ binding. pnas.org The surrounding amino acid residues play a crucial role in stabilizing these different oxidation states and in modulating the reactivity of the active site. Conserved histidine and cysteine residues in the vicinity of the C-cluster are thought to be involved in proton transfer pathways and in maintaining the structural integrity of the cluster. nih.gov
Synthetic chemistry has provided significant insights into the structure-function relationships of these clusters. The synthesis of clusters with three-coordinate nickel sites, mimicking a proposed feature of the C-cluster, has been a major achievement. nih.gov These synthetic analogues allow for detailed spectroscopic and structural characterization that is often challenging with the native enzyme.
Table 2: Structural Parameters of a Synthetic Three-Coordinate Nickel-Iron-Sulfur Cluster
| Parameter | Value | Reference |
| Ni···Fe distance | 2.62 Å | nih.gov |
| Ni···Feᵤ distance | 2.87 Å | nih.gov |
| Ni···µ₃-S distance | 3.53 Å | nih.gov |
Investigation of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states are paramount for a complete understanding of the catalytic mechanism. However, these species are often transient and present in low concentrations, making their study exceptionally challenging. A combination of rapid kinetic techniques, advanced spectroscopic methods, and computational modeling has been employed to gain insights into these fleeting states. pnas.orgnih.gov
In the case of CODH, the CO-bound intermediate has been a subject of intense investigation. Spectroscopic studies on model compounds have provided valuable benchmarks for identifying this intermediate in the native enzyme. pnas.org For example, a protein-based model system containing a [NiFe₃S₄] cluster has been used to generate and characterize a stable CO-bound species, providing insights into its electronic structure. pnas.org
Computational studies, such as density functional theory (DFT) calculations, have been instrumental in modeling reaction pathways and predicting the structures and energies of intermediates and transition states. nih.gov These theoretical models, when validated by experimental data, provide a powerful tool for elucidating the catalytic mechanism at an atomic level of detail.
The study of enzyme inhibitors has also provided valuable information about reaction intermediates. Cyanide, which binds to the nickel site of CODH, is considered a transition-state analogue. pnas.org Characterizing the electronic and structural properties of the cyanide-bound cluster has offered clues about the geometry and electronic distribution of the active site during catalysis. pnas.orgresearchgate.net
Biomimetic Applications and Future Directions in Nickel/iron/sulfur Cluster Chemistry
Development of Electrocatalysts for CO2 Reduction
The reduction of carbon dioxide (CO2) into valuable chemical feedstocks and fuels is a critical area of research aimed at mitigating climate change and developing sustainable energy sources. acs.orgresearchgate.net Nature provides an excellent blueprint in the form of carbon monoxide dehydrogenase (CODH), an enzyme that efficiently and reversibly converts CO2 to carbon monoxide (CO) at an active site containing a nickel-iron-sulfur cluster. acs.orgyale.edunih.gov This biological system operates with high turnover rates and minimal overpotential, characteristics that synthetic chemists strive to emulate. acs.orgrsc.org
Inspired by NiFe-CODH, researchers have developed various synthetic Ni/Fe/S clusters as electrocatalysts for CO2 reduction. nih.govacs.org Early efforts focused on creating structural mimics of the CODH active site. More recent work has explored the functional aspects, aiming to understand the roles of each metal and the surrounding ligands in the catalytic cycle. yale.eduriken.jp
One notable approach involves the use of "biomimetic chalcogels," which are porous materials containing Fe4S4 clusters. The incorporation of nickel into these structures has been shown to enhance the electrocatalytic reduction of CO2. acs.orgnorthwestern.edunih.gov These ternary Ni-Fe4S4-based chalcogels can be considered solid-state analogues of the NiFeS reaction centers in enzymes, demonstrating increased effectiveness in CO2 transformation. acs.orgnih.gov
Studies using inorganic analogues of the CODH active site have provided molecular-level insights into the role of nickel. riken.jp Research has shown that CO2 reduction occurs specifically in the presence of nickel, which binds to the carbon atom while iron interacts with the oxygen. riken.jp As the applied electrical potential is increased, the Ni/Fe/S cluster can further catalyze the reduction of CO to other organic compounds. riken.jp This highlights the synergistic effect between nickel and iron in activating and converting the CO2 molecule. nih.gov
Computational studies, such as Density Functional Theory (DFT), have been instrumental in exploring the mechanisms of CO2 reduction by synthetic Ni-Fe-S clusters. researchgate.net These theoretical models help to understand structure-property relationships and validate the efficiency of different cluster compositions, offering guidance for the rational design of new and improved catalysts. researchgate.netresearchgate.net
Table 1: Performance of Selected Biomimetic Ni/Fe/S Electrocatalysts for CO2 Reduction
| Catalyst System | Description | Key Finding | Reference |
|---|---|---|---|
| Ternary Ni-Fe4S4 Chalcogels | Porous materials with integrated Ni-Fe4S4 clusters. | Increased effectiveness and lower overpotentials for CO2 reduction compared to binary Fe4S4 gels. | acs.orgnorthwestern.edunih.gov |
| Inorganic Ni/Fe/S Analogues | Molecular clusters mimicking the CODH active site. | Demonstrated the essential role of nickel in binding and activating CO2 for reduction. | riken.jp |
| Dinickel Complex (NiNi(bphpp)) | A binuclear nickel complex inspired by NiFe-CODH bimetallic synergy. | Showed significantly higher reactivity for CO2 to CO conversion than a mononuclear equivalent. | nih.govacs.org |
| Computationally Designed Ni(II)Fe(II) Catalysts | Heterobimetallic complexes studied via DFT. | Predicted low activation energy for CO2 hydrogenation to formic acid, indicating high potential efficiency. | nih.gov |
Design of Catalysts for Hydrogen Evolution Reaction (HER)
The production of hydrogen gas (H2) through the hydrogen evolution reaction (HER) is a cornerstone of a future hydrogen-based economy. rsc.org Nature's catalysts for this reaction are hydrogenases, enzymes that can produce and oxidize hydrogen with remarkable efficiency. acs.orgrsc.org The [NiFe] hydrogenases, in particular, serve as a primary inspiration for designing synthetic HER catalysts due to their use of abundant metals. rsc.orgroyalsocietypublishing.org These enzymes catalyze H2 oxidation at rates of 1500–9000 molecules per second with no required overpotential. royalsocietypublishing.org
The active site of [NiFe] hydrogenases features a heterodinuclear nickel-iron cluster where the nickel is typically coordinated by four cysteine-derived sulfur ligands, and the iron is bound to CO and cyanide ligands. rsc.org Mimicking this complex structure and its function has been a significant challenge for synthetic chemists. acs.org
A variety of synthetic Ni/Fe complexes have been developed as models of the [NiFe] hydrogenase active site. acs.org One strategy has involved creating structural mimics that replicate the core [NiFe] unit and its ligand environment. royalsocietypublishing.org Another approach focuses on functional mimics that may not be exact structural copies but reproduce the catalytic activity. acs.orgroyalsocietypublishing.org For instance, some functional mimics have replaced the iron atom with ruthenium to achieve hydrogen evolution. royalsocietypublishing.org
Recent research has led to the development of NiFe-based materials that show excellent catalytic activity for HER. For example, a NiFe-hydroxide/sulfide (B99878) heterostructure grown on nickel foam demonstrated a low overpotential of 150 mV to achieve a current density of 10 mA cm⁻² for hydrogen evolution. rsc.orgrsc.org Similarly, metallic iron-nickel sulfide (INS) ultrathin nanosheets have been reported as a highly active and stable HER catalyst in acidic solutions, presenting an alternative to expensive platinum catalysts. acs.org These nanosheets exhibited a low overpotential of 105 mV at 10 mA/cm². acs.org
The synergy between nickel, iron, and sulfur is crucial for the high performance of these catalysts. rsc.org Sulfur can modify the chemical states and local structure, while the combination of nickel and iron provides optimal electronic properties for proton reduction. rsc.org DFT calculations have supported these findings, suggesting that materials like INS nanosheets have a high specific surface area, abundant active sites, and favorable kinetics for hydrogen adsorption and formation. acs.org
Table 2: Performance of Selected Biomimetic Ni/Fe/S Catalysts for Hydrogen Evolution Reaction (HER)
| Catalyst System | Description | Performance Metric | Reference |
|---|---|---|---|
| NiFe-hydroxide/sulfide (NFS@NF) | Heterostructure grown on nickel foam. | Overpotential of 150 mV at 10 mA cm⁻². | rsc.orgrsc.org |
| Metallic Iron-Nickel Sulfide (INS) Nanosheets | Ultrathin nanosheets prepared by topotactic conversion. | Overpotential of 105 mV at 10 mA cm⁻². | acs.org |
| Ni3Fe1 LDH/Ni3S2/TW | Self-supported heterostructure on titanate web layers. | Overpotential of 260 mV at 100 mA cm⁻². | nih.gov |
| [LNiFe] Complex | Bioinspired molecular complex. | Turnover frequency of 200 s⁻¹ in aqueous solution. | acs.org |
Exploration of Nitrogen Reduction Catalysis
The conversion of atmospheric dinitrogen (N2) to ammonia (B1221849) (NH3) is a fundamental process for sustaining life and a cornerstone of the chemical industry, primarily accomplished through the energy-intensive Haber-Bosch process. sciopen.com Nitrogenase enzymes in nature perform this reaction under ambient conditions, utilizing complex iron-sulfur clusters, often containing molybdenum (FeMo-co) or vanadium. mdpi.comnih.govresearchgate.net The study of these natural systems provides critical insights for developing synthetic catalysts that can reduce nitrogen under milder conditions. mdpi.comnih.gov
While the primary focus in nitrogenase research has been on molybdenum-iron and iron-only systems, the potential role of nickel in nitrogen reduction catalysis is an emerging area of interest. sciopen.comacs.org Iron-group metals, including nickel, are abundant and offer a cost-effective alternative to noble-metal catalysts. sciopen.com Synthetic iron-sulfur clusters are being actively investigated as models to understand the mechanism of nitrogen fixation. yale.edumdpi.com
Recent theoretical and experimental studies have begun to explore the catalytic activity of nickel-containing clusters for the nitrogen reduction reaction (NRR). acs.org DFT studies have been employed to investigate the potential of nickel clusters to activate the strong triple bond of the N2 molecule. acs.org Experimental work has confirmed that certain nickel clusters can act as catalysts for the reduction of nitrogen to ammonia. acs.org
The development of synthetic mimics of nitrogenase active sites, such as the FeMo-cofactor, is a major challenge that chemists are undertaking to design catalysts for sustainable ammonia synthesis. mdpi.comchemrxiv.org The synthesis of clusters that can accurately replicate the structure and function of the natural enzyme's core is a critical step. mdpi.comchemrxiv.org While direct catalytic reduction of N2 by a synthetic, well-defined Ni/Fe/S cluster remains a formidable goal, the principles learned from hydrogenase and CODH mimics are being applied to this complex problem. The ability of Ni/Fe/S clusters to mediate multi-electron transfers is a key feature that makes them promising candidates for future NRR catalysts. chemrxiv.org
The Mo-nitrogenase component NifEN, which is homologous to the catalytic NifDK component, has recently been shown to reduce N2 to NH3. researchgate.net This discovery suggests that simpler iron-sulfur systems, potentially modifiable with nickel, could serve as evolutionary and synthetic prototypes for nitrogenase activity. researchgate.net
Integration of Nickel/Iron/Sulfur Clusters into Artificial Metalloproteins and Hybrid Materials
A significant frontier in biomimetic chemistry is the incorporation of synthetic metal clusters into larger, structured environments like proteins or other materials to create functional hybrid systems. royalsocietypublishing.orgmdpi.com This approach aims to combine the precise catalytic activity of the metal cluster with the stabilizing and tunable environment of a scaffold, mimicking the architecture of natural metalloenzymes. royalsocietypublishing.org
Artificial Metalloproteins: The design of artificial metalloproteins involves inserting a synthetic metal cluster into a protein scaffold. royalsocietypublishing.orgmdpi.com This can be achieved by engineering metal-binding sites into a known protein structure. royalsocietypublishing.org For Ni/Fe/S clusters, researchers have been inspired by the peptide frameworks that surround the active sites in hydrogenases and CODHs. royalsocietypublishing.org For example, mimics of the cluster-binding domain of a bacterial enzyme have been used to study the structural and functional roles of the protein environment. royalsocietypublishing.org
A notable success in this area is the incorporation of a [NiFe3S4] cluster into the Pyrococcus furiosus ferredoxin. rsc.org This artificial metalloprotein not only stabilized the heterometallic cluster but also demonstrated the ability to bind substrates like CO and cyanide, serving as a functional model for intermediates in the CODH catalytic cycle. rsc.org Such systems provide invaluable platforms for spectroscopic and mechanistic studies that are difficult to perform on the native enzymes. rsc.orgresearchgate.net
Hybrid Materials: Beyond proteins, Ni/Fe/S clusters are being integrated into various functional materials to create robust and reusable catalysts. solhycat.comcjsc.ac.cn One promising strategy involves coupling Ni/Fe-based metal-organic frameworks (MOFs) with embedded Fe-Ni3S2 clusters. cjsc.ac.cnresearchgate.net These hierarchical hybrid materials, grown on conductive substrates like nickel foam, exhibit excellent bifunctional electrocatalytic performance for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). cjsc.ac.cnresearchgate.net
Another approach involves the covalent attachment of molecular Ni/Fe hydrogenase mimics to carbon nanotubes. solhycat.com This creates a nickel-based cathode material with remarkable performance and stability under the acidic conditions required for proton exchange membrane (PEM) technology. solhycat.com Similarly, nanocomposites of NiFeS with molybdenum disulfide (MoS2) and reduced graphene oxide (rGO) have been developed for energy storage applications like supercapacitors, demonstrating the versatility of these hybrid systems. mdpi.com
Future Perspectives in Academic Research on Nickel/Iron/Sulfur Clusters
The study of nickel/iron/sulfur clusters stands at the intersection of inorganic chemistry, biochemistry, and materials science, with a future rich in potential discoveries and applications. Research in this field is poised to continue its trajectory from fundamental understanding towards the creation of highly efficient and specialized functional systems.
One of the primary future directions is the continued pursuit of more accurate and functional mimics of enzyme active sites. yale.eduroyalsocietypublishing.org While significant progress has been made, replicating the precise catalytic efficiency, selectivity, and stability of enzymes like hydrogenase and CODH in a synthetic system remains a major goal. rsc.org This will require increasingly sophisticated synthetic strategies to control not only the primary coordination sphere of the metal cluster but also the secondary sphere, which is known to play a crucial role in substrate channeling and proton transfer in enzymes. rsc.org
A key challenge is elucidating the complex mechanisms of these enzymes and their synthetic analogues. nih.govresearchgate.net Advanced spectroscopic techniques, such as in situ Raman and X-ray absorption spectroscopy, combined with high-level computational modeling, will be indispensable for capturing transient intermediates and understanding the electronic structure changes that occur during catalysis. rsc.orgnih.govacs.org Resolving ongoing debates, such as the precise oxidation states of nickel in the CODH catalytic cycle, will provide critical insights for catalyst design. acs.org
The application of Ni/Fe/S clusters in catalysis is expected to expand beyond CO2 reduction and hydrogen evolution. A significant, albeit challenging, frontier is the catalytic reduction of nitrogen to ammonia. sciopen.comacs.org Designing Ni/Fe/S clusters that can activate the highly stable N2 molecule under ambient conditions would be a transformative achievement. Research will likely focus on leveraging the multi-electron redox capabilities of these clusters and exploring the potential for cooperative catalysis between nickel and iron centers. chemrxiv.org
The integration of these clusters into artificial metalloproteins and hybrid materials will continue to be a vibrant area of research. mdpi.comcjsc.ac.cn The goal is to move beyond simple immobilization and create truly synergistic systems where the scaffold actively participates in the catalytic process. This could involve engineering protein scaffolds with specific proton relays or designing hybrid materials with optimized charge and mass transport properties. solhycat.comresearchgate.net The development of these systems could lead to practical devices for sustainable fuel production and green chemistry. rsc.orgsolhycat.com
Q & A
Q. How do bacterial regulators like IscR utilize [NiFeS] clusters to sense cellular iron or oxidative stress?
- Methodological Answer : IscR acts as a sensor by reversibly binding [2Fe-2S] or [4Fe-4S] clusters. Under iron limitation, cluster disassembly triggers conformational changes, enabling IscR to bind DNA and regulate genes involved in Fe-S biogenesis (e.g., suf operon). This is validated via mutagenesis studies, electrophoretic mobility shift assays (EMSAs), and redox-sensitive GFP reporters .
Q. What structural motifs are common in synthetic [NiFeS] clusters, and how do they differ from biological analogs?
- Methodological Answer : Synthetic clusters often mimic cubane [4Fe-4S] structures but incorporate nickel in unique coordination environments. For example, three-coordinate Ni sites (as in [NiFe3S4] models) are stabilized by ligands like tris(pyrazolyl)borate, contrasting with the four-coordinate Ni in native carbon monoxide dehydrogenase (CODH). Structural validation relies on X-ray crystallography, Mössbauer spectroscopy, and magnetic circular dichroism (MCD) .
Advanced Research Questions
Q. How does redox isomerism in synthetic [NiFe3S4] clusters explain electron density redistribution during substrate binding?
- Methodological Answer : Cyanide binding to Ni in [NiFe3S4] induces a redox isomerization, shifting from a high-spin NiI–CO tetrahedral geometry to a low-spin NiII square-planar configuration. This redistribution is tracked via EXAFS (to monitor bond distances) and computational DFT studies, which calculate spin states and frontier orbital overlaps .
Q. What computational methods predict electron transfer (ET) rates from distal Fe-S clusters to electrodes in [NiFe]-hydrogenase studies?
- Methodological Answer : Density functional theory (DFT) calculates electronic coupling matrices (VDA) and overlap integrals (S) between the distal [4Fe-4S] cluster and electrode surfaces. ET rates (kET) are derived using Marcus theory, incorporating distance-dependent tunneling effects (e.g., through-space ET at 8–12 Å distances) .
Q. How do discrepancies in EPR-derived midpoint potentials inform mechanistic models of cluster assembly?
- Methodological Answer : Variations in EPR-determined midpoint potentials (e.g., −250 mV vs. −400 mV for [4Fe-4S] clusters) reflect differences in protein microenvironment or cluster ligation. Comparative studies using site-directed mutagenesis (e.g., cysteine-to-serine substitutions) isolate factors influencing redox tuning, such as hydrogen-bonding networks or solvent accessibility .
Q. What role do maturation factors like NFU2 play in [NiFeS] cluster delivery to chloroplast proteins?
- Methodological Answer : NFU2 acts as a scaffold, transferring preassembled [4Fe-4S] clusters to apo-proteins like ferredoxin. In vitro reconstitution assays (using purified NFU2 and target proteins) combined with UV-vis and circular dichroism (CD) spectroscopy monitor cluster transfer efficiency. Knockout mutants (nfu2) show defective photosystem I maturation, confirmed via chlorophyll fluorescence assays .
Q. How do spectroscopic data resolve contradictions in proposed Ni coordination geometries across synthetic and biological systems?
- Methodological Answer : Discrepancies between synthetic models (e.g., three-coordinate Ni in CODH mimics) and native enzymes are reconciled using hybrid techniques. For example, EXAFS identifies Ni-S bond distances (~2.3 Å vs. 2.1 Å), while MCD detects spin-state differences. Site-selective isotopic labeling (e.g., <sup>34</sup>S substitution) enhances resolution in vibrational spectra .
Data-Driven Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
